molecular formula C14H13N3O3 B2869842 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 312704-05-5

2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2869842
CAS No.: 312704-05-5
M. Wt: 271.276
InChI Key: WEGNHLAHXHRSMZ-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 3-position of the benzene ring, a methyl (-CH₃) substituent at the 2-position, and an N-(pyridin-3-ylmethyl) side chain. The nitro group may enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the pyridinylmethyl moiety could contribute to hydrogen bonding or metal coordination .

Properties

IUPAC Name

2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10-12(5-2-6-13(10)17(19)20)14(18)16-9-11-4-3-7-15-8-11/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNHLAHXHRSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the pyridin-3-ylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Coupling: Boronic acids or esters with palladium catalysts under mild conditions.

Major Products Formed

    Reduction: 2-methyl-3-amino-N-(pyridin-3-ylmethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with additional functional groups on the pyridine ring.

Scientific Research Applications

2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine moiety can bind to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide and related compounds:

Compound Name (IUPAC) Substituents/Functional Groups Key Physical/Biological Properties Synthesis Highlights
This compound - 2-CH₃, 3-NO₂ on benzene; N-(pyridin-3-ylmethyl) Not reported (inferred: potential CYP51 inhibition due to pyridinyl motif ) Not described in evidence
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - 3-CH₃ on benzene; N-(2-hydroxy-1,1-dimethylethyl) - Melting point: Not reported
- N,O-bidentate directing group for metal catalysis
Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol
4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239) - 4-CN on benzene; N-benzothiazolyl and N-pyridinylmethyl - 89.4% purity
- Potential CYP51 inhibitor
- Non-cytotoxic to 3T3/HEK 293 cells
Purchased commercially (Life Chemicals Inc.)
4-Methoxy-N-(6-methoxypyridin-3-yl)benzamide (3k) - 4-OCH₃ on benzene; N-(6-methoxypyridin-3-yl) - Brown amorphous solid
- 52% yield
- Synthesized via Ni-catalyzed reductive aminocarbonylation
Nickel catalysis with Co₂(CO)₈ and DMF solvent
Benzamide derivative (Compound 3) - C₁₆H₁₄N₄O₅ structure
- Hydroxyl and nitro groups (exact positions unspecified)
- Melting point: 306–308°C
- Reduces infarct size in ischemia/reperfusion models
70% yield via unspecified synthesis method

Key Comparative Insights

Electronic and Reactivity Profiles: The nitro group in the target compound likely enhances electrophilicity compared to methoxy (e.g., 3k ) or cyano (MMV001239 ) substituents in analogs. This could influence binding to enzymatic targets like HDACs or CYP51 . The pyridin-3-ylmethyl side chain may facilitate hydrogen bonding or π-π stacking, similar to MMV001239’s pyridinyl group, which is hypothesized to interact with CYP51 .

Synthesis and Yield: Most analogs (e.g., ) are synthesized via amine-acid chloride coupling or transition-metal catalysis.

Unlike HDAC inhibitors like chidamide , the target lacks a zinc-binding group (ZBG), which is critical for HDAC inhibition. Its nitro group may instead confer redox activity or nitroreductase targeting.

Thermal and Solubility Properties :

  • The high melting point (306–308°C) of the ischemia-protective benzamide correlates with nitro-group-induced crystallinity. The target compound may exhibit similar thermal stability.
  • The pyridinylmethyl group could improve solubility in polar solvents compared to purely aromatic analogs (e.g., Rip-B ).

Biological Activity

2-Methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core substituted with a nitro group and a pyridine moiety. This configuration is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, producing reactive intermediates that can affect cellular components. Additionally, the pyridine fragment may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects, including:

  • Antimicrobial Activity : The compound has demonstrated potential against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of derivatives of this compound. For instance, compounds similar in structure have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
A3.12Staphylococcus aureus
B10Escherichia coli

Anticancer Activity

In vitro evaluations have indicated that this compound and its derivatives exhibit antiproliferative effects on cancer cell lines such as HCT116 (human colon carcinoma). The growth inhibition was quantified with a GI50 value of approximately 2.30 μM .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution : Utilizing pyridine derivatives in reactions with nitro-substituted benzamides.
  • Coupling Reactions : Employing palladium-catalyzed coupling methods to form the desired amide linkages.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Antimicrobial Study : A series of pyrrole benzamide derivatives were tested for antibacterial activity, showing promising results comparable to established antibiotics like isoniazid .
  • Anticancer Evaluation : A study focused on the docking and binding affinities of similar compounds revealed significant interactions with target kinases involved in cancer progression, suggesting potential therapeutic applications .

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